Cas no 26091-76-9 ((+/-)-heraclenol)

(+/-)-heraclenol 化学的及び物理的性質
名前と識別子
-
- (+/-)-heraclenol
- (R)-geraclenol
- (R)-heraclenol
- 8-(2,3-dihydroxy-3-methylbutoxy)psoralen
- 8-(2',3'-dihydroxyisopentyloxy)psoralen
- 9-(2,3-dihydroxy-3-methyl-butoxy)-furo[3,2-g]chromen-7-one
- aviprin
- Heraclenin-hydrat , Heraclenol
- Heraclenin-hydrat
- Heraclenol
- 9-(2,3-dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one
- HMS3344K11
- Q27165654
- ( inverted exclamation markA)-Heraclenol
- NS00097261
- AKOS032948363
- CS-0891248
- NCGC00179981-01
- 118407-74-2
- MEGxp0_000083
- komalin
- NSC-306227
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-(2,3-dihydroxy-3-methylbutoxy)-,(S)-
- 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
- Isosaxalin; Heraclenol
- CHEMBL454062
- HY-N4052A
- ACon1_001942
- 26091-76-9
- BDBM50361380
- NSC306227
- 9-(2,3-dihydroxy-3-methylbutoxy)-2H-furo[3,2-g]chromen-2-one
- HERALENOL
- 9-(2,3-dihydroxy-3-methylbutoxy)-7-furo[3,2-g][1]benzopyranone
- CHEBI:93899
- BRD-A77050075-001-01-8
- 7H-Furo[3,2-g][1]benzopyran-7-one, 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-
-
- MDL: MFCD03427309
- インチ: InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3
- InChIKey: FOINLJRVEBYARJ-UHFFFAOYSA-N
- SMILES: CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O
計算された属性
- 精确分子量: 304.09468823g/mol
- 同位素质量: 304.09468823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 460
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 89.1Ų
(+/-)-heraclenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00125-1MG |
Heraclenol |
26091-76-9 | 1mg |
¥2557.56 | 2023-09-14 |
(+/-)-heraclenol 関連文献
-
1. CoumarinsR. D. H. Murray Nat. Prod. Rep. 1995 12 477
-
2. CoumarinsR. D. H. Murray Nat. Prod. Rep. 1989 6 591
-
Ksenija S. Mileski,Ana D. ?iri?,Sne?ana S. Trifunovi?,Mihailo S. Risti?,Marina D. Sokovi?,Vlado S. Matevski,Vele V. Te?evi?,Milka B. Jadranin,Petar D. Marin,Ana M. D?ami? Food Funct. 2016 7 4061
-
Prashant Joshi,Vinay R. Sonawane,Ibidapo S. Williams,Glen J. P. McCann,Linda Gatchie,Rajni Sharma,Naresh Satti,Bhabatosh Chaudhuri,Sandip B. Bharate Med. Chem. Commun. 2018 9 371
-
Derek R. Boyd,Narain D. Sharma,Pui L. Loke,John F. Malone,W. Colin McRoberts,John T. G. Hamilton Chem. Commun. 2002 3070
-
Usama Ramadan Abdelmohsen,Amgad Albohy,Basma S. Abdulrazik,Soad A. L. Bayoumi,Lourin G. Malak,Iman S. A. Khallaf,Gerhard Bringmann,Salwa F. Farag RSC Adv. 2021 11 16970
(+/-)-heraclenolに関する追加情報
Professional Introduction to Compound with CAS No. 26091-76-9 and Product Name (+/-)-Heraclenol
The compound with the CAS number 26091-76-9 and the product name (+/-)-Heraclenol represents a significant area of interest in the field of chemobiology and pharmaceutical research. This compound, belonging to the class of naturally derived terpenoids, has garnered attention due to its unique structural properties and potential biological activities. The exploration of such molecules is crucial for the development of novel therapeutic agents, particularly in addressing complex diseases that require targeted interventions.
In recent years, there has been a surge in research focused on identifying and characterizing bioactive natural products. (+/-)-Heraclenol, with its complex stereochemistry, has emerged as a promising candidate for further investigation. Its molecular structure, characterized by a labdane derivative framework, suggests potential interactions with various biological targets. This has prompted extensive studies to elucidate its pharmacological profile and explore its applications in drug discovery.
The stereochemical configuration of (+/-)-Heraclenol plays a pivotal role in determining its biological activity. The presence of multiple chiral centers in its structure allows for diverse functionalization, which can be leveraged to develop derivatives with enhanced efficacy and selectivity. Recent advancements in synthetic chemistry have enabled the efficient preparation of enantiomerically pure forms of this compound, facilitating more precise pharmacological evaluations.
One of the most compelling aspects of (+/-)-Heraclenol is its potential as an anti-inflammatory agent. In preclinical studies, it has demonstrated significant inhibitory effects on key pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant in the context of chronic inflammatory diseases, where traditional therapies often face limitations due to side effects or resistance mechanisms. The mechanism of action appears to involve modulation of signaling pathways that regulate immune responses, offering a novel approach to managing inflammation.
Beyond its anti-inflammatory properties, (+/-)-Heraclenol has also shown promise in other therapeutic areas. Notably, it has exhibited cytotoxic effects against certain cancer cell lines in vitro. This activity is attributed to its ability to induce apoptosis and inhibit proliferation in malignant cells while sparing healthy tissues. These preliminary results have spurred interest in developing (+/-)-Heraclenol-based formulations for oncological applications.
The synthesis and structural optimization of (+/-)-Heraclenol have been areas of intense focus for synthetic chemists. Recent methodologies have improved the yield and purity of this compound, making it more feasible for large-scale production and clinical trials. Techniques such as asymmetric hydrogenation and biocatalysis have been particularly effective in achieving enantiopure forms without resorting to harsh chemical conditions.
From a regulatory perspective, the development of (+/-)-Heraclenol as a therapeutic agent must adhere to stringent guidelines to ensure safety and efficacy. Current research is ongoing to meet these requirements, with Phase I clinical trials being planned to assess its tolerability and pharmacokinetic properties in human subjects. These trials will provide critical data on dosing regimens and potential side effects, guiding future development efforts.
The role of computational modeling in understanding the interactions between (+/-)-Heraclenol and biological targets cannot be overstated. Advanced computational techniques have enabled researchers to predict binding affinities and identify potential drug-receptor interactions with high accuracy. This approach complements experimental studies by providing insights into molecular recognition processes, thereby expediting the drug discovery pipeline.
In conclusion, (+/-)-Heraclenol, with its CAS number 26091-76-9, represents a fascinating molecule with significant therapeutic potential. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so does the likelihood that it will contribute to advancements in medicine, offering new hope for patients suffering from various diseases.
26091-76-9 ((+/-)-heraclenol) Related Products
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 25020-13-7(Fructose-histidine)
- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)




